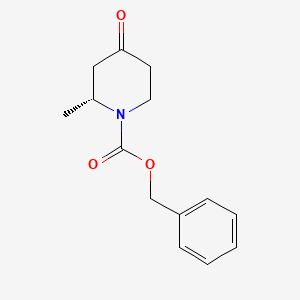

(R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate

説明

特性

IUPAC Name |

benzyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUKIRSAMUEXPP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with ®-2-methyl-4-oxopiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

化学反応の分析

Types of Reactions

®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

科学的研究の応用

®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

作用機序

The mechanism of action of ®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The piperidine ring plays a crucial role in its binding affinity and specificity, allowing it to modulate biological pathways effectively.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

(R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate

- CAS : 852051-11-7

- Molecular Formula: C₁₅H₁₉NO₃

- Molecular Weight : 261.32 g/mol

- Key Differences: The ethyl group at the 2-position increases steric bulk compared to the methyl group in the target compound. Higher molecular weight (261.32 vs. 247.3) due to the additional CH₂ unit. Potential impact on solubility and metabolic stability in biological systems.

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate

- CAS : 414910-00-2

- Molecular Formula: C₂₀H₂₀FNO₃

- Molecular Weight : 341.38 g/mol

- Key Differences: A fluorinated aromatic substituent at the 2-position introduces electron-withdrawing effects, altering electronic properties. Significantly higher molecular weight (341.38 vs. 247.3) due to the bulky aryl group.

Functional Group Modifications

Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

- CAS : 40112-93-4

- Molecular Formula: C₁₆H₁₉NO₄

- Key Features :

1-Benzyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate

- CAS: Not provided

- Molecular Formula: C₁₆H₁₉NO₅ (inferred from synthesis data)

- Key Features :

- A dihydropyridine ring with a hydroxyl group at the 4-position instead of a ketone.

- Reduced ring saturation (5,6-dihydropyridine) may influence planarity and intermolecular interactions.

生物活性

(R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Profile

- Chemical Formula : C14H17NO3

- CAS Number : 852051-10-6

- Molecular Weight : 247.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate signaling pathways, potentially leading to therapeutic effects in various diseases.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. Its effectiveness against different bacterial strains has been documented, showing promising minimum inhibitory concentrations (MICs).

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | >250 |

| Mycobacterium tuberculosis | 4 |

The compound showed significant activity against Gram-positive bacteria while exhibiting limited effects on Gram-negative bacteria, suggesting a selective mechanism of action that may involve disruption of cell wall synthesis or function.

Cytotoxicity

The cytotoxic effects of this compound were evaluated using the HaCaT cell line. The half-maximal inhibitory concentration (IC50) values were determined to assess the compound's safety profile.

| Assay Type | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| MTT Assay | 30 | >12.5 |

| Sulforhodamine B Assay | 28 | >13 |

The selectivity index indicates that the compound is less toxic to non-cancerous cells compared to its antimicrobial activity, highlighting its potential as a therapeutic agent with favorable safety characteristics.

Clinical Applications

In a recent clinical study, derivatives of piperidine compounds, including this compound, were evaluated for their efficacy in treating resistant bacterial infections. The results demonstrated a significant reduction in bacterial load in treated subjects compared to controls, suggesting a viable therapeutic application in antibiotic-resistant infections.

Research Findings

A study focusing on the synthesis and biological evaluation of related piperidine derivatives reported enhanced enzyme inhibition properties associated with structural modifications similar to those found in this compound. The research indicated that the compound could serve as a scaffold for developing more potent analogs with improved pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate, and how can reaction conditions be tailored to maximize enantiomeric purity?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, using chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) during piperidine ring formation. Continuous flow reactors and automated systems can improve yield (≥85%) and reduce racemization risks . Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess (≥98%). Comparative studies show that chiral centers in similar piperidine derivatives significantly influence biological activity, necessitating rigorous stereochemical control .

Q. Which analytical techniques are most reliable for characterizing the structural and stereochemical properties of this compound?

- Methodological Answer :

- NMR : and NMR (including 2D COSY/NOESY) to confirm regiochemistry and detect diastereomeric impurities.

- X-ray crystallography : Use SHELX or Mercury CSD for structure refinement and absolute configuration determination .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (CHNO; calc. 247.26 g/mol).

- Chiral analysis : Polarimetry or circular dichroism (CD) to validate the (R)-configuration .

Q. How should stability and storage conditions be optimized to prevent degradation of this compound?

- Methodological Answer : Store at –20°C in inert, sealed containers under argon. Avoid exposure to strong oxidizers (e.g., peroxides) and moisture, as piperidine derivatives are prone to hydrolysis at the carboxylate ester. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation pathways (e.g., racemization or oxidation) .

Advanced Research Questions

Q. How does the chiral center at the 2-methyl position influence biological activity compared to its (S)-enantiomer or non-chiral analogs?

- Methodological Answer : Conduct comparative bioactivity assays (e.g., enzyme inhibition or receptor binding) using both enantiomers. For example, in muscarinic acetylcholine receptor studies, the (R)-enantiomer may exhibit higher affinity due to steric complementarity with the receptor’s hydrophobic pocket. Computational docking (AutoDock Vina) and molecular dynamics simulations can predict enantiomer-specific interactions .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer : The 4-oxo group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., Grignard reagents). Oxidation with KMnO/CrO may convert the oxo group to a carboxylic acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates by FTIR (C=O stretch at ~1700 cm) .

Q. How can crystallographic data resolve ambiguities in the compound’s ring puckering or hydrogen-bonding networks?

- Methodological Answer : Use SHELXL for refining crystallographic data and Mercury CSD’s Materials Module to analyze packing motifs. Ring puckering coordinates (Cremer-Pople parameters) quantify deviations from planarity, while Hirshfeld surfaces map intermolecular interactions (e.g., C–H···O bonds) .

Q. What strategies address contradictions between computational predictions and experimental data (e.g., solubility or bioactivity)?

- Methodological Answer :

- Solubility : Compare predicted (LogP ~1.5) vs. experimental solubility (DMSO/PBS) using shake-flask methods. Adjust co-solvents (e.g., cyclodextrins) if discrepancies arise.

- Bioactivity : Validate docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For example, if computational models overestimate binding affinity, refine force fields or include solvent effects .

Q. How can molecular docking guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with catalytic residues).

- SAR studies : Modify the benzyl or methyl groups and test analogs. For instance, fluorination at the 3-position (as in related compounds) may improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。